REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:6]=1[OH:12])([CH3:4])[CH3:3].C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:25](O)=[O:26]>>[OH:12][C:6]1[C:5]([C:2]([CH3:1])([CH3:3])[CH3:4])=[CH:10][C:9]([CH:25]=[O:26])=[CH:8][C:7]=1[CH3:11]
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Name
|
|
Quantity
|
76.65 g
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Type
|
reactant
|
Smiles
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CC(C)(C)C1=C(C(=CC=C1)C)O
|
Name
|
|
Quantity
|
65.42 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
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700 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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at reflux temperature for about 24 hours
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Duration
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24 h
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Type
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TEMPERATURE
|
Details
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to cool
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Type
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CUSTOM
|
Details
|
the liquid removed by evaporation
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Type
|
CUSTOM
|
Details
|
The resultant layers were separated
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Type
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WASH
|
Details
|
the aqueous layer was washed with chloroform
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Type
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WASH
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Details
|
wash
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Type
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WASH
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Details
|
the resulting solution was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate overnight
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Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
After removal of the sodium sulfate the chloroform
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
TEMPERATURE
|
Details
|
heated on a steam bath
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Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=O)C=C1C(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |